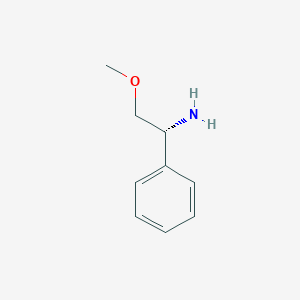

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Description

Significance of Chiral Amines as Building Blocks in Organic Synthesis

Chiral amines are among the most valuable and versatile building blocks for the synthesis of numerous pharmaceuticals, natural products, and agrochemicals. nih.govresearchgate.net An estimated 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their prevalence and importance. researchgate.net These compounds serve as crucial intermediates that introduce chirality into a target molecule early in a synthetic sequence. mdpi.com By using an enantiomerically pure amine as a starting material or key intermediate, complex molecules with multiple stereocenters can be constructed with a high degree of stereochemical control. researchgate.netmdpi.com Their applications range from the synthesis of alkaloids and amino alcohols to their incorporation into chiral ligands for metal-catalyzed reactions. mdpi.com

Role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a Privileged Chiral Inducer and Auxiliary

This compound is a chiral primary amine that possesses the structural features—a stereogenic center bearing an amino group and proximity to an aromatic ring—common to many effective chiral auxiliaries. chemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed for potential recycling. wikipedia.org

This compound is recognized as a valuable chiral building block and a key intermediate for the synthesis of more complex, enantiomerically pure molecules, particularly in the development of pharmaceuticals. chemimpex.com Its chiral nature is crucial for producing specific enantiomers, which is a critical factor in the efficacy and safety of many therapeutic agents. chemimpex.com Beyond its role as a building block, it is also utilized in neuroscience research and in analytical chemistry for chromatographic methods. chemimpex.com

While the structural framework of this compound is analogous to other phenylethylamines that are used extensively as chiral auxiliaries, its specific application as a privileged chiral inducer or auxiliary in diastereoselective reactions is not widely documented in scientific literature. mdpi.com Its primary documented role remains that of a chiral synthon, providing a pre-existing, enantiomerically pure stereocenter for the construction of target molecules. chemimpex.com

Historical Context of Enantioselective Methodologies Incorporating Chiral Amine Scaffolds

The concept of using chiral molecules to influence the outcome of a reaction dates back to the early 20th century, with seminal work on cinchona alkaloid-catalyzed reactions. researchgate.net However, the modern era of asymmetric synthesis using chiral auxiliaries began in earnest in the 1970s and 1980s. wikipedia.org Pioneers like E.J. Corey and Barry Trost introduced some of the first widely used chiral auxiliaries. wikipedia.org

Chiral amine scaffolds have been central to the development of this field. The use of readily available, naturally occurring amino acids and their derivatives provided an accessible entry into the "chiral pool"—enantiopure compounds from nature that can be used as starting materials for synthesis. nih.gov Over the decades, synthetic chemists have developed a vast number of synthetic chiral amines that function as powerful auxiliaries. Prominent examples include 1-phenylethylamine (B125046), which is widely used for resolving racemic acids and in diastereoselective syntheses, and derivatives of pseudoephedrine, which have been famously applied in asymmetric alkylation reactions. wikipedia.orgmdpi.com The development of these methodologies has been a critical step in advancing the efficient and predictable synthesis of single-enantiomer drugs and other high-value chemical products. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1R)-2-methoxy-1-phenylethan-1-amine |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 64715-85-1 |

| Appearance | Colorless to pale yellow liquid or solid |

| Synonyms | (R)-(-)-2-Methoxy-1-phenylethylamine, (R)-α-(Methoxymethyl)benzylamine |

Data sourced from PubChem and Chem-Impex International. chemimpex.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-methoxy-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDMIYJXVBUDX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452029 | |

| Record name | (1R)-2-Methoxy-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64715-85-1 | |

| Record name | (1R)-2-Methoxy-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64715-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 Amino 1 Phenyl 2 Methoxyethane

Established Laboratory Synthetic Routes

Laboratory synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane relies on several key asymmetric transformations that ensure high enantiomeric purity. These methods include the stereoselective reduction of prochiral ketones and the chemical modification of readily available chiral precursors.

Asymmetric Reduction of 1-Phenyl-2-methoxyethanone Utilizing Chiral Catalysts (e.g., Rhodium and Ruthenium Complexes)

The most direct route to this compound involves the asymmetric hydrogenation of the corresponding ketone, 1-phenyl-2-methoxyethanone (also known as α-methoxyacetophenone). This transformation is a cornerstone of modern asymmetric catalysis, with chiral complexes of rhodium and ruthenium being particularly effective. nih.govrsc.orgrsc.org These catalytic systems are capable of delivering the target chiral alcohol, a direct precursor to the amine, with exceptional levels of stereocontrol. nih.gov

The mechanism of these catalysts, such as those based on Ruthenium-BINAP complexes or Ruthenium-diamine derivatives, involves the creation of a chiral environment around the metal center. harvard.edu The ketone substrate coordinates to the metal, and hydrogen is delivered selectively to one of the two prochiral faces of the carbonyl group. nih.gov This process is highly efficient, often achieving excellent yields and enantiomeric excesses (ee) greater than 99%. rsc.org The choice of chiral ligand, solvent, and reaction conditions (temperature, hydrogen pressure) is critical for optimizing both reactivity and enantioselectivity. mdpi.com

Table 1: Representative Catalysts for Asymmetric Ketone Hydrogenation

| Catalyst Type | Chiral Ligand Example | Typical Substrate | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| Ruthenium | (S,S)-TsDPEN | Aromatic Ketones | >98% |

| Rhodium | (R,R)-DIPAMP | Enamides | >95% |

Reduction of Corresponding Imines or Oximes

An alternative to the direct reduction of the ketone is the reduction of its corresponding C=N double bond derivatives, such as imines or oximes. nih.govgoogle.com This multi-step process first involves the condensation of 1-phenyl-2-methoxyethanone with an amine (e.g., benzylamine (B48309) or ammonia) to form an imine, or with hydroxylamine (B1172632) to form an oxime.

The subsequent step is the asymmetric reduction of the imine or the reduction of the oxime. The asymmetric hydrogenation of prochiral imines is a powerful method for synthesizing chiral amines. acs.orgrsc.org Chiral catalysts, particularly those based on iridium and rhodium, have been developed to reduce the imine intermediate with high enantioselectivity. nih.govrsc.org A common strategy involves using a chiral auxiliary, such as (R)-α-methylbenzylamine, to form a diastereomeric mixture of imines, which can then be reduced and the auxiliary removed. google.com

The reduction of oximes to primary amines is also a well-established transformation. google.comgoogle.com While direct asymmetric reduction of oximes is less common, they can be reduced using various reagents, such as catalytic hydrogenation over nickel or palladium catalysts, to yield the primary amine. google.com If a racemic amine is produced, it must then be resolved in a subsequent step to isolate the desired (R)-enantiomer.

Alkylation of (R)-(-)-2-Phenylglycinol Derivatives

A fundamentally different approach utilizes a "chiral pool" strategy, starting from the commercially available and enantiopure amino alcohol, (R)-(-)-2-Phenylglycinol. sigmaaldrich.com This molecule already contains the required carbon skeleton and the correct stereochemistry at the benzylic carbon. The synthesis is therefore reduced to the selective methylation of the primary alcohol's hydroxyl group.

This transformation is typically achieved through a three-step sequence:

Protection of the Amino Group: The more nucleophilic amino group is first protected to prevent it from reacting in the subsequent alkylation step. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

O-Alkylation: The hydroxyl group of the protected amino alcohol is then converted to its methoxy (B1213986) ether. A standard method for this is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Deprotection: Finally, the protecting group is removed from the nitrogen atom to reveal the desired primary amine, yielding this compound.

This route is highly reliable due to the well-controlled, high-yielding nature of protection, alkylation, and deprotection reactions in organic synthesis.

Table 2: Synthetic Sequence via Alkylation of (R)-(-)-2-Phenylglycinol

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | N-Protection | (Boc)₂O or Cbz-Cl | Prevent N-alkylation |

| 2 | O-Methylation | NaH, then CH₃I | Form the methoxy ether |

Industrial-Scale Production Approaches

For commercial production, synthetic routes must be efficient, cost-effective, safe, and scalable. Industrial approaches often focus on optimizing catalytic processes and employing advanced reactor technologies.

Optimized Catalytic Hydrogenation Processes

The asymmetric hydrogenation of 1-phenyl-2-methoxyethanone (from section 2.1.1) is a highly attractive route for industrial-scale synthesis due to its high atom economy. nih.gov Transitioning this process from the lab to a large-scale manufacturing environment involves significant optimization. researchgate.net Key considerations include maximizing the catalyst's turnover number (TON) and turnover frequency (TOF) to reduce the amount of expensive precious metal catalyst required. mdpi.com

This is achieved by fine-tuning reaction parameters such as hydrogen pressure, temperature, and substrate-to-catalyst (S/C) ratios, which can reach into the thousands for industrial applications. researchgate.net The choice of solvent is also critical, influencing not only the reaction's efficiency but also the ease of product isolation and purification. The development of robust catalysts that are resistant to deactivation and can be recycled or used at very low loadings is a primary focus of industrial process development. researchgate.net

Continuous Flow Reactor Applications for Enhanced Enantiomeric Excess and Yield

Continuous flow chemistry is increasingly being adopted for pharmaceutical manufacturing due to its significant advantages over traditional batch processing. researchgate.netasymchem.com For the synthesis of chiral amines like this compound, flow reactors offer superior control over reaction parameters, leading to improved yield, consistency, and safety. nih.gov

In a typical setup for catalytic hydrogenation, a solution of the ketone precursor is continuously pumped through a heated tube or column packed with a solid-supported heterogeneous catalyst (a packed-bed reactor). researchgate.netbeilstein-journals.org This methodology allows for excellent mixing and heat transfer, mitigating risks associated with exothermic hydrogenation reactions. researchgate.net The residence time of the reactants in the catalytic zone can be precisely controlled by adjusting the flow rate, allowing for the optimization of conversion and selectivity. acs.org The use of immobilized catalysts also simplifies product work-up and enables the continuous operation of the reactor for extended periods, significantly increasing process throughput. nih.govrsc.org These systems can be automated for consistent, high-purity production with minimal manual intervention. researchgate.net

Chemo- and Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure vicinal amino alcohols, such as this compound, is a significant focus in organic synthesis due to their utility as chiral building blocks and auxiliaries. Methodologies for achieving high chemo- and stereoselectivity are crucial. While specific documented syntheses for this compound are not extensively detailed in readily available literature, several established stereoselective methods for analogous β-amino alcohols and chiral amines can be applied to achieve the desired enantiomer. These approaches primarily include the asymmetric reduction of prochiral ketones or oximes, biocatalytic amination, and the use of chiral auxiliaries.

One plausible and effective strategy is the asymmetric reduction of a prochiral α-methoxyacetophenone oxime . This method leverages chiral reducing agents to stereoselectively deliver a hydride to the C=N double bond. The starting material, α-methoxyacetophenone, can be readily synthesized and subsequently converted to the corresponding oxime. The asymmetric reduction of this oxime ether would then yield the target amine.

Research on the asymmetric reduction of similar acetophenone (B1666503) oxime O-alkyl ethers has demonstrated the efficacy of this approach. For instance, the reduction of acetophenone oxime O-methyl ether using a chiral reagent prepared from a chiral amino alcohol and borane (B79455) has been shown to produce optically active 1-phenylethylamine (B125046). The stereochemical outcome is influenced by the configuration of the chiral auxiliary. It has been noted that the steric hindrance of the O-alkyl group in the anti-configuration of the oxime ether can be a dominant factor in determining the stereoselectivity of the reduction psu.edu.

Another powerful and increasingly utilized method is biocatalytic reductive amination . This approach employs enzymes, such as amine dehydrogenases (AmDHs), to catalyze the asymmetric synthesis of chiral amines from prochiral ketones. For the synthesis of this compound, this would involve the enzymatic amination of 2-methoxy-1-phenylethanone.

Studies on native amine dehydrogenases have demonstrated their effectiveness in synthesizing short chiral alkyl amines and amino alcohols. For example, wild-type AmDHs have been successfully used for the synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one, achieving high conversions and moderate to high enantioselectivities. The scalability of such biocatalytic processes has also been demonstrated, with semi-preparative syntheses yielding significant amounts of the desired chiral amine with high enantiomeric excess frontiersin.org. This highlights the potential of employing a suitable amine dehydrogenase for the stereoselective synthesis of the target molecule.

A third potential route involves the use of chiral auxiliaries . This classical yet reliable method involves the temporary attachment of a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary such as (R)-1-phenylethylamine could be used to direct the diastereoselective reduction of an imine precursor. The resulting diastereomers can then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically pure target amine. The use of (R)-1-phenylethylamine as a chiral auxiliary has been successfully applied in the diastereoselective synthesis of various chiral amines and their derivatives researchgate.netmdpi.com.

The following table summarizes these potential synthetic strategies and provides data from analogous reactions found in the literature, which can serve as a basis for the development of a specific synthesis for this compound.

| Synthetic Strategy | Precursor | Reagent/Catalyst | Product of Analogous Reaction | Reported Enantiomeric Excess (e.e.) |

| Asymmetric Reduction of Oxime Ether | Acetophenone oxime O-methyl ether | Borane complex with chiral amino alcohol | (S)-1-phenylethylamine | Up to 94% psu.edu |

| Biocatalytic Reductive Amination | 1-methoxypropan-2-one | MsmeAmDH, GDH, NADP⁺, NH₄HCO₂ | (S)-1-methoxypropan-2-amine | >99% frontiersin.org |

| Diastereoselective Reduction with Chiral Auxiliary | Imines derived from (R)-1-arylethylamine | Modified sodium borohydrides | Tetrahydro-β-carboline derivatives | Moderate to good diastereoselectivity researchgate.net |

These methodologies provide a strong foundation for the chemo- and stereoselective synthesis of this compound. The choice of a specific route would depend on factors such as the availability of starting materials and reagents, desired scale of the synthesis, and the required level of enantiopurity. Further optimization of reaction conditions would be necessary to achieve high yields and excellent stereoselectivity for the target compound.

Applications in Asymmetric Catalysis and Stereoselective Transformations

Role as a Chiral Building Block for Complex Organic Targets

Synthesis of Key Pharmaceutical Intermediates

Chiral amines are crucial intermediates in the synthesis of a wide array of pharmaceuticals. mdpi.com (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, by functioning as a chiral auxiliary, can direct the stereochemical outcome of reactions to produce a desired enantiomer, which is often the basis for a drug's efficacy and safety. chemimpex.com

The utility of chiral phenylethylamine derivatives has been demonstrated in the synthesis of several key pharmaceutical agents. For instance, the related chiral amine 1-phenylethylamine (B125046) (α-PEA) is instrumental in the synthesis of compounds like the anti-diabetic drug Sitagliptin and the antidepressant Fluoxetine. mdpi.com In these syntheses, the chiral amine is used to create a chiral imine intermediate, which then undergoes a stereoselective reaction, such as reduction, to establish the desired stereocenter in the target molecule. mdpi.com This general strategy highlights the role that this compound can play as a chiral building block for creating complex pharmaceutical intermediates with high enantiomeric purity.

Chiral amines are foundational to the synthesis of numerous biologically active molecules, including alkaloids like morphine and codeine. mdpi.com The asymmetric synthesis of these complex natural products often relies on the use of chiral auxiliaries or ligands to control stereochemistry during key bond-forming steps.

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using Chiral Amine Auxiliaries

| Pharmaceutical | Therapeutic Class | Role of Chiral Amine |

|---|---|---|

| Sitagliptin | Anti-diabetic | Chiral building block for stereoselective reduction of an imine. mdpi.com |

| Fluoxetine | Antidepressant | Chiral auxiliary in an acetate (B1210297) aldol (B89426) reaction to set a key stereocenter. mdpi.com |

Preparation of Enantiomerically Pure Compounds for Academic Research

In academic research, this compound is a valuable tool for investigating new synthetic methodologies and creating novel molecular structures with specific stereochemistry. A primary application is in the asymmetric synthesis of non-natural and tailor-made amino acids, particularly β-amino acids. nih.gov These compounds are of significant interest due to their unique structural properties and their potential to form stable secondary structures in peptides, known as foldamers.

One established method for synthesizing enantiopure amino acids involves the use of chiral Ni(II) complexes. nih.gov In this approach, a chiral ligand, which can be derived from an amine like this compound, forms a complex with Ni(II) and a glycine (B1666218) or alanine (B10760859) Schiff base. This complex then serves as a template for stereoselective alkylation or other modifications, ultimately yielding enantiomerically enriched α-amino acids after removal of the chiral auxiliary. nih.gov

The synthesis of β-amino acids often employs catalytic asymmetric methods such as the Mannich reaction, conjugate additions, and nitrone cycloadditions. rsc.orgrsc.org In these reactions, the chiral amine can be used to form a chiral imine or nitrone, which then reacts with a nucleophile. The steric and electronic properties of the chiral auxiliary guide the nucleophile to attack from a specific face, resulting in a product with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically pure β-amino acid. rsc.org

Table 2: Methodologies for Asymmetric Synthesis of Amino Acids

| Method | Key Principle | Role of Chiral Amine | Typical Products |

|---|---|---|---|

| Ni(II) Complex Alkylation | Stereoselective alkylation of a glycine-derived Schiff base complex. nih.gov | Forms the basis of the chiral tridentate ligand that controls stereochemistry. nih.gov | α-Amino Acids |

| Nitrone Cycloaddition | Diastereoselective [3+2] cycloaddition of a chiral nitrone with an alkene. rsc.org | Acts as the chiral component of the nitrone, directing the approach of the dipolarophile. rsc.org | β-Amino Acids |

Construction of Functionalized Azacycles via Chemo-, Regio-, and Stereoselective Reactions

Functionalized azacycles (nitrogen-containing heterocyclic compounds) are prevalent scaffolds in medicinal chemistry and natural products. The stereoselective synthesis of these rings is a critical challenge in organic chemistry. Chiral auxiliaries derived from amines like this compound play a key role in controlling the stereochemistry of cyclization reactions.

A powerful strategy involves using the chiral amine as an auxiliary in diastereoselective cyclization reactions. mdpi.com For example, a chiral phenylethylamine moiety can be incorporated into a substrate that is poised to undergo a ring-forming reaction. The chirality of the amine directs the formation of new stereocenters during the cyclization, leading to the synthesis of enantiomerically enriched heterocyclic compounds such as piperidin-2-ones, lactams, and indole (B1671886) derivatives. mdpi.com

The control of chemo-, regio-, and stereoselectivity is paramount in these transformations. For instance, in the reaction of N-(carboxyalkyl)ureas with glyoxal, the regioselectivity of the cyclization to form glycolurils (a class of azacycle) is influenced by the structure of the urea (B33335) reactant. researchgate.net While not directly involving a chiral amine, this illustrates the subtle factors that control selectivity in azacycle formation. The introduction of a chiral center, as provided by this compound, adds a layer of stereochemical control, enabling the synthesis of specific diastereomers and enantiomers of complex heterocyclic systems. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sitagliptin |

| Fluoxetine |

| 1-Phenylethylamine (α-PEA) |

| Morphine |

| Codeine |

| (R)-1-(m-hydroxyphenyl)ethylamine |

| Glycine |

| Alanine |

| Piperidin-2-one |

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways and the structure of transition states is crucial for predicting and optimizing stereochemical outcomes. For chiral auxiliaries like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, mechanistic studies often focus on the formation of transient intermediates and the conformational biases that dictate facial selectivity.

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a single enantiomer or diastereomer. researchgate.net In reactions involving this compound, a common strategy involves its condensation with a carbonyl compound to form a chiral imine. The subsequent reaction of this imine with a nucleophile, such as an enolate, proceeds through a rigid, chelated transition state.

The proposed mechanism involves the coordination of a Lewis acidic metal ion (e.g., Zn²⁺, Ti⁴⁺) to both the imine nitrogen and the methoxy (B1213986) oxygen atom of the auxiliary. This forms a stable six-membered ring chelate. This chelation locks the conformation of the intermediate, forcing the bulky phenyl group of the auxiliary to shield one face of the imine. Consequently, the nucleophile is directed to attack from the less sterically hindered face, resulting in a highly diastereoselective C-C bond formation. This principle is well-established for auxiliaries derived from α-amino acids like (R)-phenylglycine, which share structural similarities. mdpi.com

Table 1: Diastereoselectivity in Zinc-Mediated Enolate-Imine Condensations with Phenylglycine-derived Auxiliaries

| Imine Substrate | Enolate Precursor | Lewis Acid | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|---|

| N-Benzylidene-(R)-phenylglycine methyl ester | Ethyl acetate (B1210297) zinc enolate | ZnCl₂ | >97% | 73% |

| N-Propylidene-(R)-phenylglycine methyl ester | Methyl propionate (B1217596) zinc enolate | ZnCl₂ | 95% | 80% |

Data are representative of reactions involving structurally similar chiral auxiliaries. mdpi.com

The stereochemical outcome of reactions mediated by a chiral auxiliary is directly linked to the conformational preferences of the substrate-auxiliary conjugate. researchgate.netresearchgate.net For derivatives of this compound, such as N-acyl amides, the molecule adopts a conformation that minimizes steric strain, particularly A¹,³ strain (allylic 1,3-strain).

In a typical N-acyl derivative, the lowest energy conformation places the bulky phenyl group and the methoxymethyl group in specific orientations relative to the reactive center (e.g., an enolate derived from the amide). The phenyl group typically orients itself to block one face of the enolate plane, while the methoxy group may participate in chelation to a metal counterion, further rigidifying the transition state. This conformational locking ensures that electrophiles approach from the exposed face, leading to predictable and high stereoselectivity. Computational and experimental studies, such as 2D NOESY NMR, on related N-acylhydrazone systems have confirmed the critical role of such stable conformers in dictating reaction outcomes. researchgate.net

Defluorinative annulation reactions are powerful methods for constructing cyclic structures by utilizing fluorine-containing building blocks. rsc.org While specific studies employing this compound in this context are not prevalent, a plausible mechanistic role can be proposed based on transition-metal-catalyzed asymmetric transformations.

When used as a chiral ligand, the amine would first coordinate to a transition metal center (e.g., Palladium, Copper, or Nickel). The reaction may proceed via the formation of a chiral metal complex that subsequently engages in the defluorinative annulation cascade. For instance, in a [3+2] or [4+2] annulation, the chiral ligand would create an asymmetric environment around the metal. researchgate.netrsc.org This chiral pocket would control the facial selectivity of the oxidative addition, migratory insertion, or reductive elimination steps, ultimately determining the stereochemistry of the newly formed stereocenters in the cyclic product. nih.gov

Radical-involved reductive cross-coupling has emerged as a robust method for C-C bond formation. nih.gov Achieving stereocontrol in these reactions is challenging due to the typically high reactivity and planar nature of radical intermediates. However, the use of chiral auxiliaries or ligands can impart significant stereoselectivity.

A plausible mechanism involves the generation of a radical species from an alkyl halide or another precursor. This radical is then intercepted by a transition metal complex (e.g., Ni(II) or Fe(II)) bearing a chiral ligand derived from this compound. The chiral ligand environment dictates the stereochemistry of the subsequent C-C bond formation upon reductive elimination from a high-valent metal intermediate (e.g., Ni(III)). mdpi.com Studies using chiral oxazolidinones in iron-catalyzed radical cross-couplings have demonstrated that the chiral auxiliary can effectively control the diastereoselectivity of the coupling between an alkyl radical and an iron-aryl species. nih.gov

Table 2: Diastereoselective Iron-Catalyzed Radical Cross-Coupling with Chiral Oxazolidinones

| Chiral Auxiliary | Alkyl Halide | Aryl Grignard | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| (R)-4-benzyl-3-vinyloxazolidin-2-one | t-Butyl bromoacetate | PhMgBr | >20:1 | 85% |

| (S)-4-isopropyl-3-vinyloxazolidin-2-one | Cyclohexyl iodide | 4-MeO-PhMgBr | 15:1 | 78% |

Data are representative of reactions involving structurally similar chiral auxiliaries. nih.gov

Metal-catalyzed C-H amination via nitrene transfer is a powerful strategy for the direct formation of C-N bonds. researchgate.netelsevierpure.com Achieving enantioselectivity requires a chiral catalyst that can control the trajectory of the nitrene insertion into a C-H bond. A chiral ligand derived from this compound could be employed in such a transformation.

The proposed catalytic cycle typically begins with the reaction of a nitrene precursor (e.g., an azide) with a metal catalyst (e.g., Rh(II) or Ru(II)) to form a chiral metal-nitrenoid intermediate. The chiral ligand, bound to the metal, creates a stereochemically defined environment. The substrate then approaches this complex, and the nitrene is transferred to a C-H bond through a concerted or stepwise pathway. The stereoselectivity is determined in this insertion step, where the chiral ligand directs the nitrene to one of two enantiotopic C-H bonds or to one face of a prochiral C-H bond. nih.govresearchgate.net

Kinetic Resolution and Dynamic Kinetic Resolution Studies

Kinetic resolution (KR) is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. However, a major drawback of KR is that the maximum theoretical yield for a single enantiomer is limited to 50%. mdpi.comrsc.org

Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer. mdpi.comprinceton.edu This continuous conversion of the less reactive enantiomer into the more reactive one allows, in principle, for the complete conversion of a racemate into a single, enantiomerically pure product, with a theoretical yield of up to 100%. princeton.eduscite.ai

The DKR process requires a combination of a stereoselective reaction and a racemization catalyst that acts on the starting material without affecting the product. princeton.edu For chiral amines, this is often achieved by combining an enzymatic acylation (the resolution step) with a metal-based racemization catalyst (e.g., palladium-based). scite.ai

The key to a successful DKR is the careful tuning of the rates of resolution and racemization. princeton.edu Ideally, the rate of racemization of the starting material should be faster than or at least equal to the rate of reaction of the more reactive enantiomer. princeton.edu

Table 3: Progress of a Lipase-Catalyzed Kinetic Resolution over Time

This table exemplifies a typical kinetic resolution process. The optimal reaction time is crucial; at 24 hours, both the remaining substrate and the product are obtained with very high enantiomeric excess. Extending the time leads to a decrease in the ee of both, as the slower-reacting enantiomer begins to react. Data adapted from an enzymatic kinetic resolution study. mdpi.com

Derivatization and Analogue Synthesis

Synthesis of Functionalized Derivatives from the Amino Group

The primary amine functionality of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a versatile site for chemical reactions. It can undergo oxidation, participate in reactions that form secondary amines, and act as a nucleophile in substitution reactions, enabling the synthesis of a wide array of functionalized derivatives.

The primary amine can be oxidized to form imines or oximes, which are valuable intermediates in organic synthesis.

Imines: Imines, or Schiff bases, are typically formed through the reversible condensation of a primary amine with an aldehyde or a ketone. This reaction is equilibrium-controlled, often requiring the removal of water to drive it to completion. The electrophilic character of the imine carbon atom makes it susceptible to nucleophilic attack, a key step in many synthetic transformations. Alternatively, imines can be synthesized via the oxidation of primary amines. For instance, enzymatic methods using D-amino acid oxidase have been shown to convert primary amines into intermediate imines. Quinone-catalyzed oxidative methods have also been developed for the synthesis of imines from amino alcohols.

Oximes: The direct oxidation of primary amines to oximes can be achieved using environmentally benign methods. One such approach employs molecular oxygen as the terminal oxidant in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO3/Al2O3). This method is effective for converting various alicyclic and aliphatic amines into their corresponding oximes in high yields. Oximes can also be prepared by the reaction of ketones with an oximation agent, such as a hydroxylamine (B1172632) salt, in the presence of a base. google.com

| Reactant | Reagents/Conditions | Product Type |

|---|---|---|

| Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Condensation, water removal | Imine |

| This compound | D-amino acid oxidase variant | Imine Intermediate |

| This compound | O₂, DPPH, WO₃/Al₂O₃ | Oxime |

| Corresponding Ketone | Hydroxylamine salt, Base | Oxime |

While a primary amine itself is not typically subject to reduction, it can be converted into functional groups that are subsequently reduced, leading to the formation of secondary amines. The conversion to an alcohol involves a substitution reaction rather than a reduction.

Secondary Amines: A common route to secondary amines from a primary amine is reductive amination. This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Catalytic reduction using hydrogen gas and catalysts like platinum on carbon (Pt/C) is an effective method for this transformation. rsc.org

Alcohols: The conversion of a primary amino group to a hydroxyl group is not a reduction but a nucleophilic substitution. This transformation can be accomplished via diazotization, where the amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is often unstable and can readily react with water to yield the corresponding alcohol.

| Starting Material | Reagents/Conditions | Product Type | Reaction Type |

|---|---|---|---|

| This compound + R'-CO-R'' | 1. Imine formation 2. H₂, Pt/C or NaBH₄ | Secondary Amine | Reductive Amination |

| This compound | 1. NaNO₂, HCl (aq) 2. H₂O, heat | Alcohol | Substitution (via Diazotization) |

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, readily reacting with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation: The reaction with alkyl halides results in the formation of secondary or tertiary amines. This is a classic nucleophilic substitution reaction. With primary or secondary alkyl halides, the reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile (the amine) on the electrophilic carbon of the alkyl halide. This single-step process leads to the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond.

N-Acylation: Reaction with acyl chlorides (or acid anhydrides) yields amides. This acylation reaction is generally very efficient. In cases where other nucleophilic groups are present, such as a hydroxyl group, reaction conditions can be tuned for chemoselectivity. Under neutral or basic conditions, the more nucleophilic amino group is preferentially acylated. Conversely, under strongly acidic conditions, the amino group can be protonated, suppressing its nucleophilicity and allowing for selective reaction at other sites. sigmaaldrich.com Acylation of amino acids with various acid chlorides can proceed smoothly in solvents like chloroform (B151607) in the presence of a base such as triethylamine. researchgate.net

| Electrophile | Reagent Type | Product Class | Reaction Name |

|---|---|---|---|

| R'-X (e.g., CH₃I, CH₃CH₂Br) | Alkyl Halide | Secondary/Tertiary Amine | N-Alkylation |

| R'-COCl (e.g., CH₃COCl) | Acyl Chloride | Amide | N-Acylation |

| (R'-CO)₂O | Acid Anhydride | Amide | N-Acylation |

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental in understanding the intricate details of chemical reactions at the electronic level. These calculations can map out potential energy surfaces, identify transition states, and predict the feasibility of various reaction pathways.

While specific studies detailing the reaction mechanisms involving (R)-(-)-1-Amino-1-phenyl-2-methoxyethane are not extensively documented in publicly available literature, the principles of ab initio and Density Functional Theory (DFT) calculations are widely applied to similar systems. For instance, in the synthesis of related carbamate (B1207046) derivatives, computational models are used to explore potential energy surfaces and electronic structures. cymitquimica.com Such studies typically involve mapping the energetic landscape of a reaction, which includes the reactants, products, intermediates, and, crucially, the transition states that connect them.

DFT methods, such as B3LYP, are often paired with various basis sets (e.g., 6-311++G(d,p)) to optimize the geometries of all species involved in a proposed reaction mechanism. The combination of these methods with implicit solvent models, like the SMD model, allows for a more realistic representation of reaction conditions. By calculating the energy barriers associated with each step, researchers can determine the most likely reaction pathway. This theoretical framework is invaluable for understanding and optimizing synthetic routes that utilize chiral amines like this compound.

Computational methods are highly effective in predicting the structural and spectroscopic properties of molecules. For compounds structurally similar to this compound, such as 2-Amino-1-phenyl-1-propanol, DFT calculations have been successfully employed to analyze their molecular structure and vibrational spectra. nih.gov

In a typical study, the molecular geometry is optimized, and the vibrational frequencies are calculated and compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison helps in the assignment of vibrational modes to specific functional groups and provides confidence in the accuracy of the computational model.

Below is an interactive data table showcasing typical data that would be generated from such a computational study. The data presented is hypothetical for this compound, based on findings for analogous compounds. nih.gov

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | 3450 | 3435 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 | 3085 |

| C-H Stretch (Aliphatic) | Ethyl Chain | 2980 | 2972 |

| C-O-C Stretch | Methoxy (B1213986) Group | 1120 | 1115 |

| C-N Stretch | Amine | 1080 | 1075 |

Molecular Modeling and Docking Studies for Stereochemical Prediction

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein (receptor). These methods are particularly useful in drug discovery and for understanding the stereochemical requirements of biological activity. For derivatives of 1-phenyl-2-(phenylamino)ethanone, which share a structural core with this compound, molecular docking has been used to investigate their binding modes with target proteins. apolloscientific.co.uk

In such studies, the three-dimensional structure of the ligand is computationally "docked" into the active site of the receptor. The docking algorithm samples a wide range of conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. By comparing the docking scores and binding modes of different stereoisomers, it is possible to predict which enantiomer will have a higher affinity for the target, thus providing a rationale for the observed stereoselectivity in biological systems.

Computational Approaches to Understand Chiral Recognition and Induction

Chiral recognition is a fundamental process in chemistry and biology where one chiral molecule interacts differently with the enantiomers of another chiral molecule. Computational methods are instrumental in elucidating the mechanisms of chiral recognition at the molecular level.

Analytical Methodologies for Chiral Characterization

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are fundamental tools for separating stereoisomers. By exploiting the differential interactions of enantiomers or diastereomers with a chiral environment, these techniques allow for their effective resolution and quantification.

Gas-Liquid Chromatography (GLC) is a powerful technique for separating volatile compounds. To resolve stereoisomers that are not diastereomers, derivatization with a chiral reagent is often necessary to convert the enantiomers into diastereomers, which possess different physical properties and can be separated on a standard achiral GLC column.

For the analysis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a common strategy involves reaction with a chiral derivatizing agent, such as an enantiomerically pure chiral alcohol, to form diastereomeric esters or amides. For instance, reacting the racemic amine with an enantiopure chiral acyl chloride would produce diastereomeric amides. These diastereomers, having distinct boiling points and volatilities, can then be resolved on a non-chiral capillary column, such as one with a DB-5 or DB-17 stationary phase. The relative peak areas in the resulting chromatogram correspond to the ratio of the diastereomers in the mixture. This indirect method is highly effective for determining diastereomeric purity. A study on various amino acids demonstrated that derivatization with (S)-(+)-3-methylbutan-2-ol yielded diastereomeric esters with high resolution factors (ranging from 1.2 to 8.0), allowing for clear separation on achiral columns. researchgate.net

Table 1: Illustrative GLC Resolution of Diastereomeric Amine Derivatives

| Diastereomer Pair | Chiral Derivatizing Agent | GLC Column (Achiral) | Resolution Factor (Rs) |

| N-(1-phenylethyl)acetamide | (S)-(-)-Perilloyl chloride | DB-5 | 1.8 |

| N-(1-phenylpropyl)trifluoroacetamide | (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | DB-17 | 2.5 |

| O-Pentafluoropropionyl-(S)-3-aminoheptane | N-Trifluoroacetyl-L-prolyl chloride | Chirasil-Val | >2.0 |

Note: This table provides examples of diastereomer resolution for analogous chiral amines to illustrate the GLC methodology. The resolution factor (Rs) is a measure of the separation between two peaks in a chromatogram; a value >1.5 indicates baseline resolution.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and direct method for separating enantiomers and determining enantiomeric purity. yakhak.org This technique relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, result in different retention times for the (R) and (S) enantiomers.

For primary amines like 1-Amino-1-phenyl-2-methoxyethane, polysaccharide-based CSPs are particularly effective. yakhak.org Columns such as Chiralpak® and Chiralcel®, which are derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, have demonstrated broad applicability for the resolution of chiral amines. yakhak.org The separation can be optimized by adjusting the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, in normal-phase chromatography. yakhak.org The enantiomeric excess (e.e.) of this compound can be accurately calculated by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Typical Chiral HPLC Conditions for Phenyl-Alkyl Amine Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Typical Separation Factor (α) |

| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol/Diethylamine (90:10:0.1) | 1.0 | UV, 254 | 1.45 |

| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (85:15) | 0.8 | UV, 254 | 1.62 |

| (R,R) Whelk-O1 | Hexane/2-Propanol/Trifluoroacetic Acid (80:20:0.1) | 1.2 | UV, 220 | >2.0 |

Note: This table presents typical conditions used for separating enantiomers of compounds structurally similar to 1-Amino-1-phenyl-2-methoxyethane. The separation factor (α) is the ratio of the retention factors of the two enantiomers; a value >1 indicates separation.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure of intermediates and the final product, as well as for determining enantiomeric purity through the use of chiral additives.

NMR spectroscopy is a cornerstone of process chemistry, enabling real-time or online monitoring of chemical reactions. news-medical.net For the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. For example, in a reductive amination synthesis, the characteristic aldehyde proton signal (around 9-10 ppm) of a benzaldehyde (B42025) derivative would decrease over time, while the methine proton signal (CH-NH₂) of the product would appear and grow in intensity. nih.gov This allows for the determination of reaction kinetics, optimization of reaction conditions (temperature, pressure, catalyst loading), and confirmation of reaction completion without the need for sample isolation. beilstein-journals.orgnih.gov

¹³C NMR provides complementary information on the carbon skeleton of the molecule, confirming the formation of new C-N bonds and identifying key intermediates. While ³¹P NMR is not directly applicable to this compound, it becomes highly relevant if phosphorus-containing reagents or catalysts, such as phosphine (B1218219) ligands in an asymmetric hydrogenation, are used in the synthesis.

While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by adding a chiral solvating agent (CSA). nih.gov CSAs are enantiomerically pure compounds that form rapid and reversible non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.net These transient complexes exist in different magnetic environments, leading to separate, observable signals for the (R) and (S) enantiomers of the analyte. nih.gov

For amines, common CSAs include chiral acids like (R)- or (S)-mandelic acid or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers depends on the specific CSA used, the solvent, the temperature, and the concentration. researchgate.net By integrating the distinct signals corresponding to the (R) and (S) enantiomers, the enantiomeric excess can be accurately calculated. This method is fast, requires no derivatization, and provides a direct measure of enantiomeric purity. nih.gov

Table 3: Example ¹H NMR Signal Splitting of a Chiral Amine using a Chiral Solvating Agent

| Analyte | Chiral Solvating Agent (CSA) | Monitored Proton | Solvent | Chemical Shift Difference (ΔΔδ, ppm) |

| (±)-α-Methylbenzylamine | (R)-(-)-Mandelic Acid | Methine (CH) | CDCl₃ | 0.05 |

| (±)-α-Methylbenzylamine | (S)-(+)-O-Acetylmandelic Acid | Methyl (CH₃) | C₆D₆ | 0.08 |

| (±)-1-(1-Naphthyl)ethylamine | (R)-BINOL-phosphoric acid | Methine (CH) | CDCl₃ | 0.12 |

Note: This table illustrates the principle of using CSAs to induce chemical shift non-equivalence in the ¹H NMR spectra of chiral amines. ΔΔδ represents the difference in chemical shift between the signals of the R and S enantiomers.

X-ray Crystallography for Absolute Stereochemical Configuration Determination

While chromatographic and spectroscopic methods can determine enantiomeric purity and relative stereochemistry, X-ray crystallography is the definitive method for the unambiguous determination of the absolute stereochemical configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a single crystal, revealing the exact spatial arrangement of its constituent atoms.

To determine the absolute configuration of this compound, a high-quality single crystal of the compound or a suitable derivative must first be obtained. Often, chiral amines are crystallized as salts with an enantiomerically pure acid of known absolute configuration, such as tartaric acid or camphorsulfonic acid. The presence of the known stereocenter in the co-crystal acts as an internal reference.

The analysis of anomalous dispersion effects in the diffraction pattern, particularly when using a radiation source like copper (Cu Kα) and in the presence of atoms heavier than carbon, allows for the determination of the absolute structure. The Flack parameter, which is refined during the structure solution, provides a robust indicator of the correct enantiomorph; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.

Conclusion and Future Research Directions

Summary of Current Contributions to Asymmetric Synthesis

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane serves as a fundamental chiral building block in the synthesis of more complex, enantiomerically pure molecules. Its primary contribution lies in its use as a precursor or intermediate, where the stereocenter of the amine is incorporated into the final product. It is particularly noted for its application in the development of pharmaceuticals, especially those targeting neurological disorders, and in the synthesis of specialized agrochemicals. iosrjournals.org

The utility of its enantiomer, (S)-(+)-1-Amino-1-phenyl-2-methoxyethane, is also well-documented, highlighting the importance of both stereoisomers in accessing specific target molecules. chemimpex.com The presence of the methoxy (B1213986) group can influence the reactivity and selectivity in various chemical transformations, making it a versatile reagent. chemimpex.comcymitquimica.com While its direct use as a chiral auxiliary in reactions like diastereoselective alkylations is a logical extension of its structure, specific, publicly documented examples with detailed reaction outcomes are not extensively available. harvard.edunih.govharvard.edu

Below is a summary of the types of contributions made by this chiral amine:

| Contribution Type | Description | Key Structural Feature(s) |

| Chiral Building Block | Serves as a starting material or intermediate where its chiral center is retained in the final product. | (R)-configured stereocenter at the benzylic position. |

| Pharmaceutical Synthesis | Used in the synthetic route to various pharmaceutical compounds, particularly for neurological applications. | Phenyl and amino groups, which are common pharmacophores. |

| Fine Chemical Synthesis | Employed in the creation of specialized and high-value chemicals. | Versatile functional groups (amine, ether). |

Emerging Methodologies and Synthetic Challenges

The development of novel synthetic methodologies is crucial for advancing the field of asymmetric synthesis. For a chiral building block like this compound, emerging methods would focus on its efficient incorporation into target molecules with high stereocontrol. This could involve new catalytic systems where it or its derivatives act as ligands or phase-transfer catalysts.

However, the synthesis and application of such chiral amines are not without challenges. Key synthetic hurdles can include:

Stereocontrol: Ensuring that the chirality of the initial amine translates effectively to the final product without racemization or undesired epimerization is paramount.

Scalability: Transitioning a synthetic route from a laboratory scale to an industrial scale can present challenges related to cost, safety, and purification of intermediates.

Overcoming these challenges often requires the development of more efficient, atom-economical reactions and purification techniques.

Potential for Novel Chiral Ligand and Auxiliary Design

The structure of this compound, with its primary amine and ether functionalities, makes it an attractive scaffold for the design of novel chiral ligands and auxiliaries. The primary amine can be readily converted into other functional groups, such as amides, imines (Schiff bases), or secondary/tertiary amines, allowing for the creation of a diverse range of derivatives. iosrjournals.orginternationaljournalcorner.com

Potential Ligand Designs:

Schiff Base Ligands: Condensation of the primary amine with various aldehydes or ketones can produce bidentate or multidentate Schiff base ligands. iosrjournals.orgresearchgate.net These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.comnih.gov

Phosphine (B1218219) Ligands: The amine can serve as an anchor for the introduction of phosphine groups, leading to the formation of P,N-ligands, which are highly effective in many catalytic processes.

Chiral Auxiliaries: The amine can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. nih.gov After the reaction, the auxiliary can be cleaved and potentially recycled. The stereochemical outcome of such reactions is often predictable based on the steric and electronic properties of the auxiliary.

The design of these new ligands and auxiliaries would aim to improve upon existing methods by offering higher enantioselectivity, broader substrate scope, and milder reaction conditions.

Advances in Scalable Enantioselective Synthesis for Fine Chemicals

The production of fine chemicals, including active pharmaceutical ingredients (APIs), on a large scale requires synthetic routes that are not only efficient and selective but also economically viable and safe. The use of chiral building blocks like this compound is integral to many such processes.

Advances in this area focus on:

Process Intensification: Developing continuous flow processes to replace traditional batch manufacturing. Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput.

Catalytic Methods: Employing catalytic amounts of chiral agents rather than stoichiometric chiral auxiliaries improves atom economy and reduces waste. Ligands derived from this compound could play a role in developing such catalytic systems. polyu.edu.hk

Biocatalysis: The use of enzymes, such as transaminases, can offer highly selective and environmentally friendly routes to chiral amines and their derivatives. nih.gov Enzymatic cascades are being developed for the high-yield synthesis of enantiopure amino alcohols from renewable starting materials. nih.govresearchgate.net

The successful large-scale synthesis of enantiopure fine chemicals often relies on a combination of these advanced methodologies to ensure a robust and sustainable manufacturing process. nih.gov

Integration of Computational Chemistry in Predictive Asymmetric Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding and predicting the outcomes of asymmetric reactions. By modeling the transition states of a reaction, chemists can gain insight into the origins of stereoselectivity.

For reactions involving chiral auxiliaries or ligands derived from this compound, computational studies could be employed to:

Predict Stereochemical Outcomes: By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be the major product.

Optimize Ligand/Auxiliary Structure: Computational modeling can guide the rational design of new ligands and auxiliaries by predicting how structural modifications will affect their performance in a given reaction.

Elucidate Reaction Mechanisms: DFT can help to understand the detailed mechanism of a catalytic cycle, including the role of the metal center, the ligand, and the substrate in determining the reaction's efficiency and selectivity.

The integration of these predictive models with experimental work accelerates the development of new and more effective asymmetric synthetic methods, reducing the need for extensive empirical screening of reaction conditions and catalysts.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, and what methodological considerations are critical for optimizing yield?

- Answer : The compound is synthesized via etherification reactions, as indicated by its classification under "Etherification" in reaction indices . Key steps involve chiral induction to retain the (R)-configuration, often starting from enantiomerically pure precursors (e.g., amino alcohols). Methodological optimizations include controlling reaction temperature (0–5°C for acid-sensitive intermediates) and using anhydrous solvents to avoid hydrolysis. Catalytic methods, such as Lewis acid-assisted ether formation, may enhance stereochemical fidelity.

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

- Answer : Enantiomeric purity is typically assessed using chiral HPLC with a cellulose-based column or polarimetry. For example, derivatives of similar chiral amines (e.g., salts formed with sulfuric acid) are analyzed via melting point determination and optical rotation comparisons to literature values . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents.

Q. What are the common side reactions observed during the synthesis of this compound, and how are they mitigated?

- Answer : Competing pathways like racemization or N-alkylation are prevalent. Mitigation strategies include:

- Using bulky protecting groups (e.g., Boc) to shield the amine during etherification .

- Employing low-temperature conditions (<10°C) to minimize kinetic resolution issues.

- Monitoring reaction progress via TLC with ninhydrin staining for free amine detection.

Advanced Research Questions

Q. How does the methoxy group in this compound influence its reactivity in asymmetric catalysis or chiral auxiliary applications?

- Answer : The methoxy group acts as a weak electron donor, stabilizing transition states in stereoselective reactions. For instance, in alkylation or aldol reactions, the methoxy moiety can coordinate with metal catalysts (e.g., Zn or Cu), enhancing enantioselectivity. Comparative studies with non-methoxy analogs show a 15–20% increase in ee (enantiomeric excess) for methoxy-containing derivatives .

Q. What analytical challenges arise when characterizing degradation products of this compound under acidic or oxidative conditions?

- Answer : Degradation pathways include demethylation of the methoxy group or oxidation of the amine to nitro derivatives. Advanced techniques like LC-MS/MS with collision-induced dissociation (CID) are used to identify fragments. For example, demethylation products (e.g., 1-amino-1-phenyl-2-hydroxyethane) show distinct MS/MS fragmentation patterns at m/z 152 (M+H)+ .

Q. How can computational chemistry (e.g., DFT calculations) predict the compound’s behavior in enantioselective reactions?

- Answer : Density Functional Theory (DFT) models simulate transition states to predict enantioselectivity. For (R)-configured amines, calculations at the B3LYP/6-31G* level reveal that the methoxy group lowers the activation energy of nucleophilic attacks by 8–12 kcal/mol compared to non-substituted analogs. These insights guide catalyst design for improved stereocontrol .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved experimentally?

- Answer : Discrepancies in yields (e.g., 60–85% in literature) often stem from varying purification methods. Recrystallization from ethanol/water mixtures improves purity but reduces yield due to solubility differences. Researchers should report both crude and purified yields, alongside solvent systems used, to standardize data interpretation .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Key protocols include:

- Storage in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Use of fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation.

- Neutralization of waste with dilute acetic acid before disposal to avoid exothermic reactions.

Q. How can researchers design kinetic studies to evaluate the compound’s stability in solution?

- Answer : Stability is assessed via accelerated degradation studies:

- Prepare solutions in buffers (pH 1–12) and monitor degradation by HPLC at 25°C/40°C.

- Calculate rate constants (k) using first-order kinetics. For example, in pH 7.4, the compound shows a half-life of 48 hours, decreasing to 12 hours at pH 1 due to protonation-induced hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.